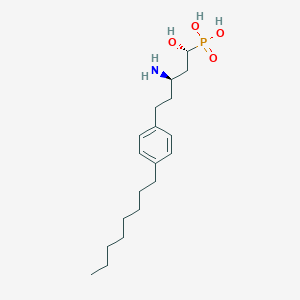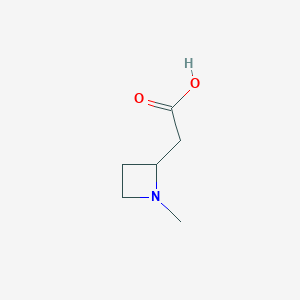
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine: is a chiral diamine compound characterized by the presence of two 4-fluorophenyl groups attached to an ethane backbone The compound’s chirality arises from the two stereocenters at the 1 and 2 positions of the ethane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce the compound in larger quantities.
Purification: Employing techniques such as recrystallization or chromatography to purify the compound.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenylethane-1,2-diamine: Similar structure but lacks the fluorine atoms.
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: Similar structure with chlorine atoms instead of fluorine.
1,2-Bis(4-methylphenyl)ethane-1,2-diamine: Similar structure with methyl groups instead of fluorine.
Uniqueness
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine is unique due to the presence of fluorine atoms, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C14H14F2N2 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(1R,2S)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14F2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14+ |
Clave InChI |
DWKHQEHNAPMAGG-OKILXGFUSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)F)N)N)F |
SMILES canónico |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




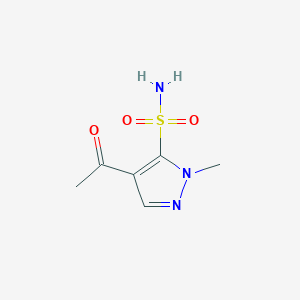
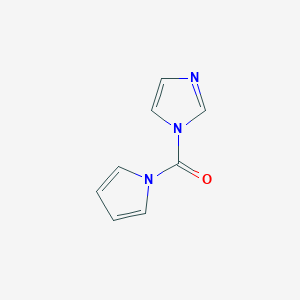
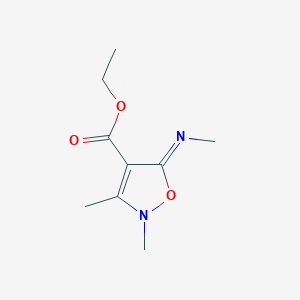

![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)
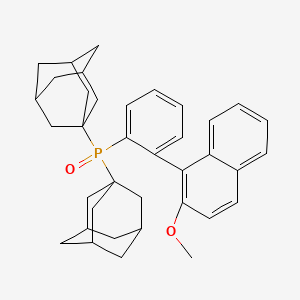

![2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)


